molecular formula C2H2N2S2 B094531 Cyanodithioimidocarbonic acid CAS No. 108-04-3

Cyanodithioimidocarbonic acid

Cat. No. B094531
CAS RN: 108-04-3
M. Wt: 118.19 g/mol
InChI Key: FKTUXVQEOXYNMO-UHFFFAOYSA-N
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Description

Cyanodithioimidocarbonic acid (CDTA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfur-containing molecule that can form strong complexes with metal ions, making it useful in a variety of applications.

Scientific Research Applications

Cyanodithioimidocarbonic acid has been used in a variety of scientific research applications, including metal ion extraction, electrochemistry, and catalysis. It is particularly useful in the extraction of rare earth metals, which are important for a variety of industrial applications. Cyanodithioimidocarbonic acid has also been used in electrochemical studies to understand the behavior of metal ions in solution. Additionally, Cyanodithioimidocarbonic acid has been used as a catalyst in organic reactions, such as the synthesis of cyclic carbonates.

Mechanism Of Action

The mechanism of action of Cyanodithioimidocarbonic acid is based on its ability to form strong complexes with metal ions. The sulfur atoms in Cyanodithioimidocarbonic acid can coordinate with metal ions, forming stable complexes. This makes Cyanodithioimidocarbonic acid useful in the extraction of metal ions from solutions. Additionally, the complex formation between Cyanodithioimidocarbonic acid and metal ions can alter the reactivity of the metal ions, making Cyanodithioimidocarbonic acid useful as a catalyst in organic reactions.

Biochemical And Physiological Effects

Cyanodithioimidocarbonic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. Cyanodithioimidocarbonic acid has also been used as a chelating agent in medical applications, such as the treatment of heavy metal poisoning.

Advantages And Limitations For Lab Experiments

The advantages of using Cyanodithioimidocarbonic acid in lab experiments include its ability to form stable complexes with metal ions, its low toxicity, and its ease of synthesis. However, Cyanodithioimidocarbonic acid has some limitations as well. It can only form complexes with certain metal ions, and its complex formation can be affected by pH and other environmental factors.

Future Directions

There are several future directions for research on Cyanodithioimidocarbonic acid. One area of interest is the development of new synthesis methods for Cyanodithioimidocarbonic acid that are more efficient and environmentally friendly. Additionally, there is potential for the use of Cyanodithioimidocarbonic acid in the development of new catalysts for organic reactions. Further studies are also needed to understand the biochemical and physiological effects of Cyanodithioimidocarbonic acid and its potential as a chelating agent for medical applications.
Conclusion:
Cyanodithioimidocarbonic acid is a sulfur-containing molecule that has been widely used in scientific research due to its ability to form stable complexes with metal ions. It has been used in a variety of applications, including metal ion extraction, electrochemistry, and catalysis. Although there is still much to be learned about Cyanodithioimidocarbonic acid, it has shown promise as a useful tool in scientific research.

Synthesis Methods

Cyanodithioimidocarbonic acid can be synthesized through a multi-step process. The first step involves the reaction of cyanogen chloride with thiourea to form cyanodithioimidocarbonic acid chloride. This intermediate is then reacted with sodium hydroxide to form the final product, Cyanodithioimidocarbonic acid. The synthesis of Cyanodithioimidocarbonic acid is relatively simple and can be easily scaled up for larger quantities.

properties

CAS RN

108-04-3

Product Name

Cyanodithioimidocarbonic acid

Molecular Formula

C2H2N2S2

Molecular Weight

118.19 g/mol

IUPAC Name

cyanocarbamodithioic acid

InChI

InChI=1S/C2H2N2S2/c3-1-4-2(5)6/h(H2,4,5,6)

InChI Key

FKTUXVQEOXYNMO-UHFFFAOYSA-N

Isomeric SMILES

C(#N)N=C(S)S

SMILES

C(#N)NC(=S)S

Canonical SMILES

C(#N)NC(=S)S

Other CAS RN

108-04-3

synonyms

Carbamodithioic acid, cyano-

Origin of Product

United States

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